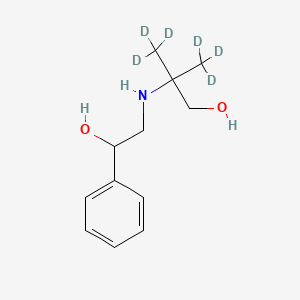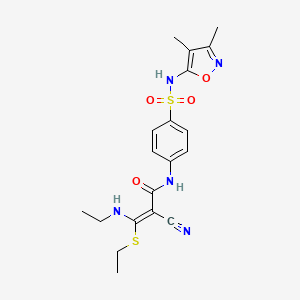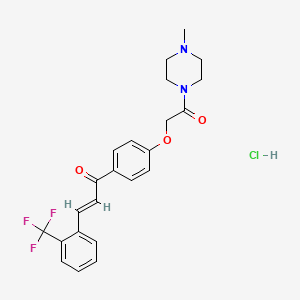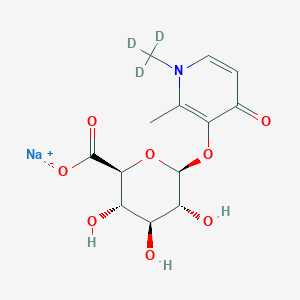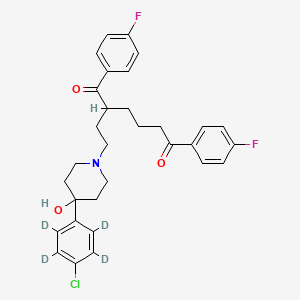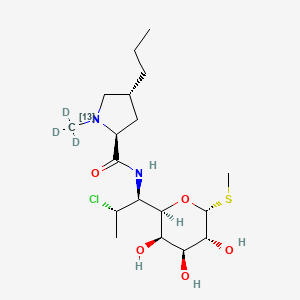
Clindamycin-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin-13C,d3 is a stable isotope-labeled compound of Clindamycin, a broad-spectrum lincosamide antibiotic. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
准备方法
The synthesis of Clindamycin-13C,d3 involves the incorporation of carbon-13 and deuterium into the Clindamycin molecule. The synthetic route typically starts with the precursor lincomycin, which undergoes a series of chemical reactions to introduce the stable isotopes. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to achieve high purity and yield .
化学反应分析
Clindamycin-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions. These include:
Oxidation: Clindamycin can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert Clindamycin into its reduced forms.
Substitution: Clindamycin can undergo substitution reactions, particularly at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
科学研究应用
Clindamycin-13C,d3 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics and Drug Metabolism: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Clindamycin in the body.
Biological Studies: Helps in understanding the interaction of Clindamycin with bacterial ribosomes and its mechanism of action.
Medical Research: Used in the development of new antibiotics and in studying antibiotic resistance mechanisms.
Industrial Applications: Employed in quality control and validation processes in the pharmaceutical industry.
作用机制
Clindamycin-13C,d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, interfering with the transpeptidation reaction and inhibiting early chain elongation. This disruption in protein synthesis leads to the inhibition of bacterial growth and replication . The molecular targets involved include the 23S RNA of the 50S ribosomal subunit .
相似化合物的比较
Clindamycin-13C,d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Lincomycin: The parent compound from which Clindamycin is derived.
Clindamycin: The non-labeled version of this compound.
Erythromycin: Another antibiotic that also targets the bacterial ribosome but belongs to the macrolide class.
Azithromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure. The uniqueness of this compound lies in its application in research due to the stable isotope labeling, which allows for precise tracking and analysis in various studies
属性
分子式 |
C18H33ClN2O5S |
|---|---|
分子量 |
429.0 g/mol |
IUPAC 名称 |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuterio(113C)methyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3+1D3 |
InChI 键 |
KDLRVYVGXIQJDK-ARPHVQDSSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC |
规范 SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



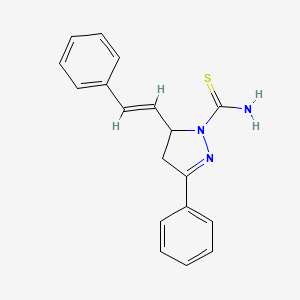
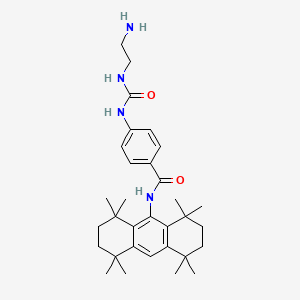

![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
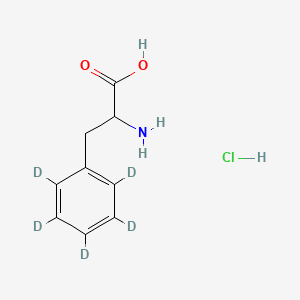


![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
